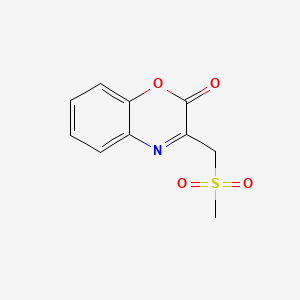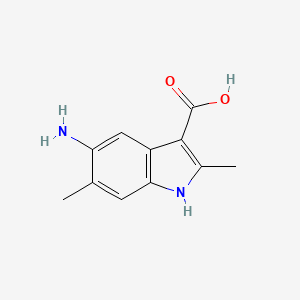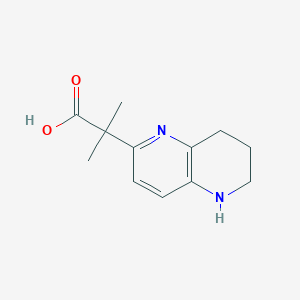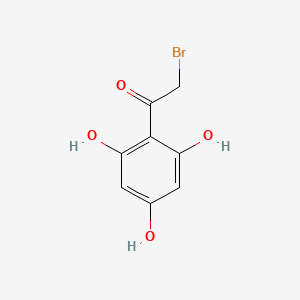
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is an organic compound belonging to the nicotinate ester family This compound is characterized by the presence of a methyl ester group, a tert-butyl group, a chlorine atom, and a methyl group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate typically involves the esterification of 6-(tert-butyl)-4-chloro-2-methylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the nicotinic acid core.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the ester group allows for hydrolysis, releasing the active nicotinic acid derivative, which can then interact with its target. The tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and reactivity.
Uniqueness: Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the nicotinic acid core, along with the tert-butyl and chlorine substituents, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 6-tert-butyl-4-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO2/c1-7-10(11(15)16-5)8(13)6-9(14-7)12(2,3)4/h6H,1-5H3 |
InChI Key |
MIKOWLLRCBXFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(C)(C)C)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)

![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)




![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)



